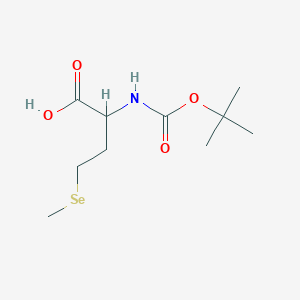

Boc-DL-selenomethionine

Description

Contextualization of Selenomethionine (B1662878) in Contemporary Biochemical Research

Selenomethionine, an amino acid analog of methionine where a selenium atom replaces the sulfur atom, holds a significant position in modern biochemical and biomedical research. numberanalytics.com In nature, the L-enantiomer is the primary form of selenium found in sources like Brazil nuts, soybeans, and cereal grains. wikipedia.org Its structural similarity to methionine allows it to be incorporated into proteins in place of methionine, a property that researchers have leveraged for various applications. numberanalytics.comwikipedia.org

One of the most prominent uses of selenomethionine is in structural biology, specifically X-ray crystallography. numberanalytics.comnumberanalytics.com The incorporation of the heavy selenium atom into a protein's structure provides a powerful tool for solving the phase problem, a critical challenge in determining three-dimensional protein structures. wikipedia.orgnumberanalytics.com This is achieved through techniques like Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD), which have been instrumental in elucidating the structures of thousands of proteins. numberanalytics.combbk.ac.uk

Beyond structural studies, selenomethionine is investigated for its biochemical and physiological roles. It is a key organic form of the essential trace element selenium and serves as a precursor for the synthesis of selenocysteine (B57510), the 21st proteinogenic amino acid that is a critical component of antioxidant enzymes like glutathione (B108866) peroxidases and thioredoxin reductases. mdpi.commdpi.comjst.go.jp Research has explored its antioxidant properties, its role in mitigating oxidative stress, and its potential implications in various health conditions. wikipedia.orgmdpi.comfrontiersin.org Studies have also examined its metabolic fate and its effects on cellular processes, including its ability to modulate the activity of various enzymes and influence signaling pathways. frontiersin.orgnih.gov The facultative, or non-genetically-encoded, incorporation of selenomethionine into proteins is an emerging area of research, suggesting novel roles in regulating protein function and cellular metabolism. pnas.org

| Property | Methionine | Selenomethionine | Significance in Research |

|---|---|---|---|

| Chemical Formula | C₅H₁₁NO₂S | C₅H₁₁NO₂Se | The substitution of sulfur with selenium is the basis for SeMet's unique properties. numberanalytics.com |

| Key Atom | Sulfur (S) | Selenium (Se) | Selenium is a heavier atom, enabling its use as a phasing tool in X-ray crystallography. wikipedia.org |

| Primary Biological Role | Essential amino acid, protein synthesis, methyl donor | Incorporated in place of methionine, selenium source for selenoprotein synthesis. mdpi.com | Allows for the creation of seleno-labeled proteins for structural and functional studies. wikipedia.org |

| Redox Activity | Can be oxidized to methionine sulfoxide | Readily oxidized; acts as a renewable antioxidant. wikipedia.orgmdpi.com | Investigated for its role in protecting against oxidative damage. mdpi.com |

Rationale for N-α-tert-Butoxycarbonyl (Boc) Protection in Selenomethionine Chemistry

In the chemical synthesis of peptides and other complex organic molecules, controlling the reactivity of functional groups is paramount. The amino group of an amino acid is nucleophilic and can participate in unwanted side reactions during a multi-step synthesis. To prevent this, a "protecting group" is temporarily attached to the nitrogen atom, rendering it unreactive. The N-α-tert-butoxycarbonyl group, commonly known as the Boc group, is one of the most widely used protecting groups in peptide synthesis. genscript.combzchemicals.com

The rationale for using Boc protection in selenomethionine chemistry stems from several key advantages:

Stability: The Boc group is stable under a wide range of reaction conditions, including basic hydrolysis and many nucleophilic reagents, allowing for selective chemical modifications at other parts of the molecule without disturbing the protected amine. bzchemicals.com

Mild Deprotection: Despite its stability, the Boc group can be easily and selectively removed under mild acidic conditions, typically using trifluoroacetic acid (TFA). genscript.com This mild removal prevents the degradation of sensitive functional groups within the target molecule.

Improved Solubility and Handling: Boc-protected amino acids are often crystalline solids that can be stored for extended periods without decomposition. bzchemicals.com This protection can also be advantageous in the synthesis of certain peptides, such as hydrophobic sequences, by reducing aggregation. springernature.compeptide.com

Compatibility: Boc chemistry is compatible with a variety of coupling reagents used to form peptide bonds, making it a versatile tool for both solid-phase and solution-phase peptide synthesis. genscript.com

When applied to DL-selenomethionine, the Boc group temporarily shields the amino group, allowing chemists to perform specific reactions at the carboxylic acid end or other parts of a growing peptide chain. fiveable.me This controlled, stepwise approach is fundamental to the successful synthesis of peptides or other derivatives containing selenomethionine.

| Advantage of Boc Protection | Chemical Principle | Relevance to Selenomethionine Synthesis |

|---|---|---|

| High Selectivity | The Boc group specifically protects amine functional groups. genscript.com | Ensures that only the desired carboxyl group of Boc-DL-selenomethionine reacts during peptide coupling. |

| Acid-Labile Removal | The carbamate (B1207046) is susceptible to cleavage by mild acids like TFA. tcichemicals.comiris-biotech.de | Allows for the exposure of the free amine for the next synthesis step without damaging the selenomethionine side chain. |

| Orthogonality Potential | Can be used in strategies with other protecting groups that are removed under different conditions (e.g., base-labile or hydrogenation-labile groups). bzchemicals.com | Facilitates the synthesis of complex molecules with multiple functional groups that require selective protection and deprotection. |

| Clean Byproducts | Deprotection yields gaseous byproducts (isobutene and carbon dioxide), simplifying purification. bzchemicals.com | Reduces the complexity of purifying the final selenomethionine-containing product. |

Overview of Key Academic Research Trajectories for this compound

This compound serves primarily as a chemical intermediate and a building block in synthetic chemistry. Its research applications are centered on the de novo chemical synthesis of molecules containing a selenomethionine residue, as opposed to the biological expression of selenomethionyl proteins. The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-enantiomers. wikipedia.orggoogle.com This is a hallmark of chemical synthesis, which, unlike biological systems, is typically not stereospecific.

Key research trajectories involving this compound include:

Chemical Synthesis of Selenopeptides: The primary application is in solid-phase or solution-phase peptide synthesis. jst.go.jpgenscript.com Researchers use this compound as one of the amino acid building blocks to construct custom peptide chains. While biologically active peptides typically contain the L-enantiomer, the use of a DL-racemate can be a cost-effective strategy in initial synthetic explorations. The resulting diastereomeric peptides can then be separated and studied individually, or the racemic mixture can be used in screening assays where stereochemistry is not initially critical.

Development of Synthetic Methodologies: this compound can be used as a model compound in the development of new synthetic reactions or protection/deprotection strategies. For example, research focused on optimizing peptide coupling conditions or developing novel ligation chemistries might employ this readily available protected amino acid to test the robustness and efficiency of new methods on a selenium-containing substrate. nih.govrsc.org

Synthesis of Non-Natural Molecules and Probes: The compound is a precursor for creating molecules other than simple peptides. This includes the synthesis of peptidomimetics, enzyme inhibitors, or molecular probes where the selenomethionine moiety is incorporated for its specific properties, such as its redox activity or its utility as a heavy-atom label for NMR or crystallographic studies on non-protein systems. acs.org The chemical synthesis route allows for the precise placement of the selenomethionine unit in a way that is not possible through biological expression.

Significance of this compound as a Research Tool and Intermediate

The significance of this compound lies in its role as an enabling tool for chemical research. It provides a stable, easy-to-handle, and commercially available starting material for the controlled incorporation of a DL-selenomethionine residue into target molecules. scbt.com

Its primary value can be summarized as follows:

Accessibility for Chemical Synthesis: Unlike L-selenomethionine, which is often produced via biological methods for protein expression studies, this compound is a product of chemical synthesis, making it a readily accessible reagent for organic chemists. google.comchemicalbook.com

Facilitating Controlled Reactions: The Boc protecting group is crucial for modern chemical synthesis. By masking the reactive amino group, it allows for clean and high-yielding reactions at other sites, which is essential for building complex molecules in a stepwise fashion. genscript.comfiveable.me

A Starting Point for Racemic and Enantiopure Synthesis: While it is a racemic mixture, its use is a practical first step in many research projects. For applications requiring a specific stereoisomer, the final products synthesized from the DL-starting material can be separated using chiral chromatography. This approach is often more feasible than starting with the sometimes more expensive or less stable enantiopure protected starting materials. google.com

Enabling Study of Selenium Chemistry: As a stable precursor, it facilitates fundamental studies on the chemistry of selenium-containing amino acids, including their unique reactivity in forming diselenide bonds and their interactions within larger molecular scaffolds. jst.go.jp

Structure

2D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDWZRHRGRTJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of Boc Dl Selenomethionine

Historical Development and Evolution of Synthetic Routes to Boc-DL-selenomethionine

The synthesis of selenomethionine (B1662878) and its derivatives has evolved considerably over the years. Early methods for preparing D,L-selenomethionine often involved the reaction of α-amino-γ-butyrolactone with sodium or potassium methylselenide. Another historical approach utilized the alkylation of α-acetamido-α-carbo-ethoxy-γ-butyrolactone with methyl iodide, followed by hydrolysis. These initial routes, while foundational, often suffered from limitations such as low yields and the use of hazardous reagents.

A significant advancement in the synthesis of selenomethionine derivatives was the introduction of methods starting from more readily available amino acids like glutamic acid and aspartic acid. For instance, protected L-glutamic acid derivatives could be converted to protected L-selenomethionine through radical chain reactions involving dimethyldiselenide. researchgate.net The development of methods for the direct introduction of the Boc protecting group, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions, provided a more streamlined and efficient pathway to this compound. organic-chemistry.org These advancements paved the way for more controlled and scalable syntheses, making this important compound more accessible for further research and application.

Contemporary Strategies for the Stereoselective Synthesis of Enantiopure Selenomethionine Precursors for Boc Protection

The biological importance of stereochemistry has driven the development of methods to synthesize enantiomerically pure L- and D-selenomethionine. nih.gov A prevalent strategy involves the use of chiral starting materials derived from the chiral pool, such as L-serine. researchgate.netsemanticscholar.org In these approaches, the hydroxyl group of a protected serine derivative is activated, often by tosylation, and then displaced by a selenium nucleophile. semanticscholar.orgumich.edu Optimization of these reaction conditions, for example by using an iodoalanine intermediate instead of a tosyl-serine, has been shown to improve both the yield and the enantiopurity of the resulting selenocysteine (B57510) derivatives. researchgate.net

More recent and advanced methods focus on asymmetric catalysis to control the stereochemistry. nih.govdntb.gov.ua These include photoredox-catalyzed asymmetric Giese reactions and the use of chiral auxiliaries to direct the stereoselective introduction of the selenium moiety. nih.gov For instance, a photoredox-catalyzed method has been developed for the preparation of enantiopure β-selenolated amino acids using a chiral auxiliary that controls the diastereoselectivity of the key alkylation step. nih.gov Another approach involves the asymmetric rearrangement of allyl selenium ylides, where chirality is transferred from a stable chiral selenium center to a carbon atom in the product. mdpi.com These modern strategies offer greater control over the stereochemical outcome, leading to the efficient production of enantiopure selenomethionine precursors ready for Boc protection. nih.govmdpi.com

Optimization of Protection and Deprotection Regimes for the Boc Group in Selenomethionine Derivatives

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis and the synthesis of amino acid derivatives due to its stability under a range of conditions and its relatively straightforward removal. nih.govgoogle.com The standard method for introducing the Boc group onto selenomethionine involves the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org

| Protecting Group | Reagent | Conditions | Reference |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Basic conditions | organic-chemistry.org |

| Boc | Trifluoroacetic acid (TFA) | Acidic, CH₂Cl₂ | researchgate.net |

| Boc | Hydrochloric acid (HCl) | Acidic, Dioxane | rsc.org |

| Boc | Fluorinated alcohols | Neutral, Heat | google.com |

Chemical Functionalization and Derivatization of this compound

The unique chemical properties of the selenium atom in this compound make it a versatile handle for a variety of chemical modifications. mdpi.com These modifications can be targeted at the selenium moiety itself or used to attach other molecules for applications in bioconjugation and chemical probe development.

Modification of the Selenium Moiety for Specific Research Applications

The selenium atom in selenomethionine can undergo various chemical transformations. mdpi.com Oxidation of the selenoether to a selenoxide or selenone is a common modification. rsc.org This can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). mdpi.com The resulting selenoxides and selenones have different reactivity profiles and can be used in further synthetic transformations. For instance, selenoxides can undergo rsc.orgnih.gov-sigmatropic rearrangements, which is a powerful tool for forming new carbon-carbon bonds. acs.org The selenium moiety can also be alkylated to form selenonium salts. pnas.orgpnas.org This reaction is particularly useful as it can be performed selectively in the presence of other nucleophilic amino acids like methionine. pnas.org These modifications allow for the fine-tuning of the electronic and steric properties of the selenomethionine residue for specific research purposes. mdpi.com

Derivatization for Bioconjugation and Chemical Probe Development

This compound and its derivatives are valuable tools for bioconjugation, the process of linking molecules to biomolecules such as proteins. pnas.orgpnas.org The nucleophilicity of the selenium atom allows for its selective reaction with electrophiles, even in the complex environment of a protein. pnas.org A notable example is the selective benzylation of selenomethionine with benzyl (B1604629) bromides under acidic aqueous conditions. pnas.orgpnas.org This reaction can be used to attach a variety of functional groups, including fluorescent dyes, affinity tags, or drug molecules, to proteins containing selenomethionine. The resulting benzylselenonium adduct is relatively stable at physiological pH but can be cleaved under specific conditions, allowing for the controlled release of the conjugated molecule. pnas.org This strategy has been employed to develop chemical probes for studying protein function and for the creation of antibody-drug conjugates (ADCs). pnas.org

Role of this compound in the Synthesis of Complex Seleno-Organic Molecules and Peptidomimetics

This compound serves as a crucial building block in the synthesis of more complex molecules containing selenium. semanticscholar.org Its protected amino group and reactive selenium side chain make it an ideal starting material for the synthesis of seleno-peptides and peptidomimetics. semanticscholar.orgnih.gov In solid-phase peptide synthesis (SPPS), Boc-protected selenomethionine can be incorporated into a growing peptide chain. nih.gov The Boc group is then removed to allow for the addition of the next amino acid.

The unique properties of selenium can be exploited to create peptidomimetics with altered structures and functions. nih.gov For example, the incorporation of selenomethionine can influence the folding and stability of peptides. Furthermore, the selenium atom can be used as a handle for cyclization, leading to the formation of cyclic peptides with constrained conformations and potentially enhanced biological activity. mdpi.com The synthesis of peptidomimetics containing imide bonds has also been achieved using selenocarboxylates derived from Nα-protected amino acids, including those with Boc protection. rsc.org These examples highlight the versatility of this compound as a precursor for generating a diverse range of complex seleno-organic molecules and peptidomimetics with potential applications in drug discovery and materials science. nih.govgoogle.com

Challenges and Innovations in the Scalable Synthesis of this compound

The industrial-scale synthesis of this compound, a key intermediate for various applications including peptide synthesis, presents a distinct set of challenges that necessitate innovative chemical strategies. The journey from laboratory-scale synthesis to robust, scalable production involves overcoming hurdles related to cost, safety, efficiency, and environmental impact. Researchers and chemical engineers have focused on developing novel methodologies to address these persistent issues.

Process complexity and harsh reaction conditions represent another significant barrier to scalability. google.com Many conventional synthetic routes are multi-step, intricate processes that are not easily adapted for industrialization. google.com These methods can require stringent control over reaction parameters, high investment in specialized equipment, and generate significant environmental pollution, preventing cleaner production. google.com The purification of the final product often adds another layer of complexity, with many procedures requiring tedious and poorly scalable chromatographic separations to remove impurities or resolve isomers, which is inefficient for large quantities. uni-muenchen.de

In response to these challenges, significant innovations have emerged, aiming to create more efficient, safer, and greener synthetic pathways suitable for large-scale production. A major area of innovation is the development of synthetic routes that utilize inexpensive and readily available starting materials. google.comgoogle.com One notable approach starts with γ-butyrolactone, an economical feedstock, to produce DL-selenomethionine derivatives. google.comgoogle.com This strategy circumvents the use of some of the more hazardous reagents associated with older methods. google.com

Newer, patented methods have been specifically designed for industrial application, featuring milder reaction conditions, simplified processing steps, and improved product yields. google.com One such innovative four-step method begins with selenium powder and α-amino-γ-butyrolactone hydrochloride, achieving a more favorable total yield of up to 42.8%. google.com These improved processes often focus on green chemistry principles, reducing production costs and minimizing environmental impact. google.com

The table below outlines a comparison between a traditional method and an innovative, patented approach for the synthesis of DL-Selenomethionine, the precursor to the Boc-protected compound.

| Reference | google.com | google.com |

Advanced chemical transformations and technologies are also being explored to enhance scalability. The application of continuous flow chemistry, for example, has been demonstrated for related organoselenium reactions, such as the azidophenylselenylation of galactal. acs.org This technology offers significant advantages by drastically reducing reaction times, improving safety through the handling of smaller reagent volumes at any given time, and allowing for straightforward scaling of production, representing a promising innovation for the synthesis of this compound. acs.org

Furthermore, innovations in reaction design, such as developing regioselective synthetic strategies, address the challenge of separating closely related isomers. uni-muenchen.dethieme-connect.de By controlling the reaction to produce a single desired isomer, the need for difficult chromatographic purification is minimized, thereby streamlining the entire process and making it more suitable for large-scale operations. uni-muenchen.dethieme-connect.de Novel approaches, such as photoredox-catalyzed reactions, also offer mild and efficient alternatives for constructing selenoamino acids on a gram scale, paving the way for future scalable methodologies. nih.gov

Applications in Protein and Peptide Structural Biology and Engineering

Strategies for the Metabolic Incorporation of Selenomethionine (B1662878) into Recombinant Proteins Utilizing Boc-Protected Precursors

The metabolic incorporation of selenomethionine into a target protein is achieved by providing it to a host organism during protein expression. While protocols often specify the use of L-selenomethionine, a precursor like N-tert-butyloxycarbonyl-DL-selenomethionine (Boc-DL-selenomethionine) can also be utilized. The Boc protecting group is designed to prevent the amino group of the selenomethionine from reacting during chemical synthesis. For in vivo incorporation, this protecting group would need to be removed to allow the host cell's translational machinery to recognize and utilize the selenomethionine. The DL-racemic mixture provides both the biologically active L-enantiomer and the inactive D-enantiomer.

The choice of expression system is critical for the successful production of selenomethionine-labeled proteins.

Escherichia coli : This is the most common and cost-effective system for producing SeMet-labeled proteins. Methionine auxotrophic strains of E. coli, such as B834(DE3), are often used. These strains cannot synthesize their own methionine and will therefore readily incorporate exogenously supplied selenomethionine. Alternatively, feedback inhibition of methionine biosynthesis can be induced in non-auxotrophic strains by adding a mixture of amino acids that includes selenomethionine. This approach suppresses the endogenous production of methionine, leading to high levels of SeMet incorporation.

Yeast : Yeast expression systems, like Pichia pastoris and Saccharomyces cerevisiae, are valuable for producing eukaryotic proteins that require post-translational modifications. While methionine auxotrophic yeast strains are available, protocols have also been developed for non-auxotrophic strains. For non-auxotrophic strains, the expression medium is carefully formulated to be low in methionine and supplemented with selenomethionine. This competitive supplementation can lead to significant, though sometimes incomplete, incorporation of SeMet.

Insect Cells : The baculovirus expression vector system (BEVS) using insect cells (e.g., Sf9, Hi5) is another important platform for producing complex eukaryotic proteins. As with yeast, the general strategy involves replacing the standard growth medium with a methionine-deficient medium supplemented with selenomethionine prior to inducing protein expression. The efficiency of incorporation can be influenced by the timing of media exchange and the concentration of supplemented SeMet.

The following table summarizes key considerations for each expression system:

| Expression System | Key Considerations for SeMet Labeling | Typical Incorporation Efficiency |

| E. coli | Use of methionine auxotrophic strains (e.g., B834(DE3)) or feedback inhibition protocols. | >95% |

| Yeast | Use of methionine auxotrophic strains or competitive supplementation in minimal media. | 50-98% |

| Insect Cells | Media exchange to methionine-deficient media with SeMet supplementation. | 70-90% |

Optimizing the growth media and the strategy for selenomethionine supplementation is crucial for maximizing the yield and incorporation efficiency of SeMet-labeled proteins.

For E. coli , a common approach involves initial growth in a minimal medium containing a small amount of methionine to allow for cell growth to a certain density. The cells are then harvested and transferred to a medium lacking methionine but containing selenomethionine just before the induction of protein expression. This ensures that the newly synthesized target protein will predominantly contain SeMet.

In yeast and insect cell cultures , a key step is the depletion of endogenous methionine pools. This is typically achieved by incubating the cells in a methionine-free medium for a period before adding selenomethionine and inducing protein expression. The concentration of supplemented selenomethionine is a critical parameter to optimize, as too little will result in low incorporation, while too much can be toxic to the cells and inhibit growth and protein production.

The table below outlines a general optimization strategy for SeMet supplementation:

| Parameter | Optimization Goal | General Approach |

| Timing of SeMet Addition | Add SeMet when the cell's methionine pools are depleted and just before or at the time of protein expression induction. | For E. coli, add after a media switch. For yeast and insect cells, add after a period of methionine starvation. |

| Concentration of SeMet | Maximize incorporation without compromising cell viability and protein yield. | Titrate SeMet concentration in small-scale expression trials and assess both incorporation efficiency (e.g., by mass spectrometry) and final protein yield. |

| Media Composition | Minimize the presence of competing methionine. | Use defined minimal media. If using complex media, consider dialysis to remove small molecules like methionine. |

Utilization of Selenomethionine-Labeled Proteins in X-ray Crystallography for Structure Determination

The primary application of incorporating selenomethionine into proteins is to facilitate the determination of their three-dimensional structures using X-ray crystallography. The selenium atom acts as a heavy atom, which provides a strong anomalous scattering signal that is key to solving the phase problem.

Single-wavelength anomalous diffraction (SAD) is a powerful and now routine method for determining protein structures. In a SAD experiment, diffraction data is collected at a single X-ray wavelength, typically at or near the absorption edge of the selenium atom. The anomalous scattering from the selenium atoms results in small, but measurable, differences in the intensities of Friedel pairs (reflections with indices h,k,l and -h,-k,-l). These differences, known as the anomalous signal, are used to locate the positions of the selenium atoms in the crystal lattice. Once the positions of the selenium atoms are known, they can be used to calculate initial phase estimates for the protein, which can then be improved and extended to generate an interpretable electron density map of the entire protein.

Multi-wavelength anomalous diffraction (MAD) is another robust phasing method that utilizes the anomalous scattering from incorporated selenium atoms. In a MAD experiment, diffraction data are collected at multiple X-ray wavelengths around the absorption edge of selenium. By carefully selecting wavelengths where the anomalous scattering properties of selenium change significantly, it is possible to obtain highly accurate phase information. While more data-intensive than SAD, MAD can provide more powerful phasing information, which can be particularly useful for challenging crystallographic problems.

The use of selenomethionine for phasing in X-ray crystallography offers several significant advantages, but also has some limitations.

Advantages:

Generality: Most proteins contain methionine residues, making SeMet labeling a broadly applicable technique.

Isomorphism: The substitution of methionine with selenomethionine is often isomorphous, meaning the crystal structure of the labeled protein is nearly identical to the native protein.

Powerful Phasing Signal: Selenium provides a strong anomalous signal at accessible X-ray wavelengths, facilitating both SAD and MAD phasing.

Simplified Phasing: SeMet labeling often circumvents the need for traditional heavy-atom soaking, which can be a time-consuming and often unsuccessful process.

Limitations:

Protein Expression: Some proteins may not express well in the presence of selenomethionine, leading to low yields.

Toxicity: Selenomethionine can be toxic to expression hosts, which may require careful optimization of labeling protocols.

Oxidation: The selenium atom in selenomethionine is susceptible to oxidation, which can affect the quality of the anomalous signal. It is often necessary to include reducing agents during purification and crystallization.

Incomplete Incorporation: In some expression systems, particularly eukaryotic ones, achieving 100% incorporation of selenomethionine can be challenging.

A summary of these advantages and limitations is provided in the table below:

| Aspect | Details |

| Advantages | |

| Generality | Applicable to most methionine-containing proteins. |

| Isomorphism | SeMet substitution generally does not alter the protein structure or crystal packing. |

| Phasing Power | Strong anomalous signal from selenium simplifies phase determination. |

| Convenience | Avoids the need for screening heavy-atom derivatives. |

| Limitations | |

| Expression Yield | SeMet can be toxic, potentially reducing protein yields. |

| Oxidation Sensitivity | Selenium can be oxidized, requiring the use of reducing agents. |

| Incorporation Efficiency | May be incomplete in some eukaryotic expression systems. |

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

The incorporation of selenium into proteins and peptides offers a powerful tool for structural and dynamic investigations using Nuclear Magnetic Resonance (NMR) spectroscopy. By replacing the naturally occurring sulfur atom in methionine with selenium to form selenomethionine, a unique NMR-active nucleus, 77Se, is introduced. This substitution provides a sensitive probe to explore the local chemical environment within biomolecules, surmounting some of the limitations associated with traditional NMR isotopes.

Isotopic Labeling for Advanced NMR Structural Elucidation

Isotopic labeling is a cornerstone of modern biomolecular NMR, enabling the simplification of complex spectra and facilitating the determination of three-dimensional structures and dynamics. The use of this compound allows for the site-specific or uniform incorporation of the NMR-active 77Se isotope into proteins and peptides. This is particularly advantageous because sulfur, a common element in proteins, lacks a readily observable NMR-active isotope.

The process of isotopic labeling with 77Se can be achieved through in vivo methods, where organisms are grown in media supplemented with 77Se-enriched selenomethionine, or through in vitro chemical synthesis of peptides. The 77Se nucleus has a spin of 1/2 and a natural abundance of 7.63%, making it amenable to NMR studies without the absolute necessity for enrichment, although enrichment significantly enhances signal sensitivity.

The chemical shifts of 77Se are highly sensitive to the local electronic environment, spanning a range of over 2000 ppm. This large chemical shift dispersion allows for the resolution of individual selenomethionine residues within a protein, providing valuable structural restraints for NMR-based structure calculations.

Table 1: Comparison of NMR-Active Nuclei in Biomolecular Studies

| Isotope | Natural Abundance (%) | Spin (I) | Gyromagnetic Ratio (107 rad T-1 s-1) | Relative Sensitivity |

| 1H | 99.98 | 1/2 | 26.75 | 1.00 |

| 13C | 1.11 | 1/2 | 6.73 | 1.59 x 10-2 |

| 15N | 0.37 | 1/2 | -2.71 | 1.04 x 10-3 |

| 77Se | 7.63 | 1/2 | 5.12 | 6.93 x 10-3 |

Selenium as an NMR-Active Probe in Biomolecular Systems

The substitution of methionine with selenomethionine is considered a conservative mutation, generally having a minimal impact on the protein's structure and function. This makes 77Se an excellent probe for investigating various aspects of biomolecular systems.

Structural Insights: The 77Se chemical shift is exquisitely sensitive to the local conformation and non-covalent interactions, including hydrogen bonds and van der Waals contacts. Studies have demonstrated that the 77Se chemical shifts of selenomethionine residues in proteins can vary significantly depending on their location within the protein structure, providing a powerful tool for probing the local environment. For instance, the isotropic 77Se chemical shifts in different variants of the GB1 protein were found to range from 50 to 122 ppm, reflecting the diverse chemical milieus of the incorporated selenomethionine. nih.gov

Dynamic Studies: 77Se NMR relaxation parameters, such as the spin-lattice (T1) and spin-spin (T2) relaxation times, provide information on the dynamics of the selenomethionine side chain and the protein backbone. By measuring these relaxation parameters at different magnetic field strengths, it is possible to characterize molecular motions on a wide range of timescales, from picoseconds to seconds.

Probing Redox State: The chemical shift of 77Se is also highly sensitive to the oxidation state of the selenium atom. This property can be exploited to monitor redox processes in real-time, providing insights into the catalytic mechanisms of selenoenzymes and the effects of oxidative stress on proteins.

Integration of this compound in Chemical Peptide Synthesis

The chemical synthesis of peptides containing selenomethionine is a crucial technique for producing modified proteins and peptides for structural and functional studies. This compound serves as a key building block in these synthetic strategies, enabling the precise incorporation of this selenoamino acid at desired positions within a peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for the chemical synthesis of peptides. mdpi.com The Boc (tert-butyloxycarbonyl) strategy is a well-established approach in SPPS. In this methodology, the N-terminus of the growing peptide chain is temporarily protected with a Boc group, which is cleaved by treatment with a moderate acid, typically trifluoroacetic acid (TFA). chempep.comcsbiochina.comdu.ac.in

The incorporation of this compound into a peptide sequence using SPPS follows the standard cycle of deprotection, activation, and coupling.

General Boc-SPPS Cycle for Incorporating this compound:

Resin Preparation: The synthesis is initiated on a solid support (resin), typically with the first amino acid already attached.

Boc Deprotection: The Boc protecting group on the N-terminus of the resin-bound amino acid or peptide is removed by treatment with TFA in dichloromethane (DCM). chempep.com

Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA).

Activation and Coupling: The carboxylic acid of the incoming this compound is activated using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), to form a reactive intermediate. This activated amino acid is then coupled to the free N-terminus of the resin-bound peptide. peptide.com

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. A critical consideration when using this compound in SPPS is the potential for oxidation of the selenium atom. To mitigate this, scavengers are often added during the final cleavage of the peptide from the resin. chempep.com

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, offers advantages for the synthesis of short peptides and for large-scale production. libretexts.orgresearchgate.net In this approach, the peptide is synthesized in a stepwise manner in a homogenous solution.

The use of this compound in solution-phase synthesis requires careful selection of protecting groups to ensure selective deprotection and coupling. The α-amino group is protected with the Boc group, while the carboxylic acid can be protected as an ester (e.g., methyl or benzyl (B1604629) ester). libretexts.org

A typical coupling step in solution-phase synthesis involving this compound would proceed as follows:

Deprotection: The C-terminal protecting group of one peptide fragment is removed.

Activation: The carboxylic acid of this compound is activated using a coupling reagent.

Coupling: The activated this compound is reacted with the deprotected peptide fragment to form a new peptide bond.

Purification: The resulting protected peptide is purified by techniques such as crystallization or chromatography.

The Boc group can then be removed under acidic conditions to allow for the next coupling step. libretexts.org

Synthesis of Selenopeptides and Selenooligomers for Research

The ability to synthesize peptides containing selenomethionine (selenopeptides) and short chains of repeating selenomethionine units (selenooligomers) has opened up new avenues for research in structural biology, protein folding, and materials science. mdpi.comnih.gov

Selenopeptides: The site-specific incorporation of selenomethionine into peptides allows for the introduction of a unique spectroscopic and crystallographic probe. In X-ray crystallography, the anomalous scattering of X-rays by the selenium atom can be used to solve the phase problem, a major bottleneck in determining protein structures.

Selenooligomers: The synthesis of oligomers composed of repeating selenomethionine units is an emerging area of research. These novel biomaterials may possess unique self-assembly properties and electronic characteristics due to the presence of the highly polarizable selenium atoms. The synthesis of such oligomers can be achieved through iterative coupling of this compound in either solid-phase or solution-phase formats.

Table 2: Common Coupling Reagents Used in Peptide Synthesis

| Reagent | Full Name | Activation Mechanism |

| DCC | Dicyclohexylcarbodiimide | Forms an O-acylisourea intermediate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms an active ester |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Forms an active ester |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate | Forms an active ester |

Bioconjugation and Chemical Biology Applications

The unique chemical properties of the selenium atom in selenomethionine (SeM) have positioned it as a valuable tool in bioconjugation and chemical biology. The selenoether side chain of SeM exhibits distinct reactivity compared to its sulfur analog, methionine, enabling chemoselective modifications. This compound serves as a key building block for the site-specific incorporation of SeM into synthetic peptides. These peptides can then be utilized for a variety of applications, including the labeling and modification of proteins, and the development of probes to study biological systems.

Site-Specific Labeling and Modification of Proteins in Research

The incorporation of selenomethionine at specific sites within a protein provides a powerful handle for chemical modification. This is often achieved through solid-phase peptide synthesis (SPPS) of a peptide fragment containing SeM, derived from this compound, followed by ligation to a larger protein segment. This strategy allows for the introduction of biophysical probes, post-translational modifications, or other functionalities at a defined location.

The unique nucleophilicity of the selenoether in SeM allows for selective alkylation reactions, even in the presence of other nucleophilic residues like cysteine under specific conditions. This selective reactivity is a cornerstone of its use in protein labeling. For instance, researchers have demonstrated the ability to selectively modify SeM residues with electrophilic reagents.

Table 1: Comparison of Nucleophilic Amino Acid Side Chains for Bioconjugation

| Amino Acid | Side Chain Functional Group | Relative Nucleophilicity | Common Modifying Reagents |

| Cysteine | Thiol (-SH) | High | Iodoacetamides, Maleimides |

| Lysine | Amine (-NH2) | Moderate | NHS esters, Isothiocyanates |

| Selenomethionine | Selenoether (-SeCH3) | High (Soft Nucleophile) | Electrophilic Alkylating Agents |

| Methionine | Thioether (-SCH3) | Low | Oxidizing Agents |

This table provides a simplified comparison of the reactivity of different nucleophilic amino acid side chains commonly used in bioconjugation.

Research has shown that the reaction conditions can be tuned to favor the modification of SeM over other residues. This site-specific control is crucial for creating homogenously modified proteins for detailed biochemical and biophysical studies.

Design of Selenomethionine-Containing Probes for In Vitro and Model Biological Systems

This compound is a fundamental reagent in the synthesis of specialized probes designed to investigate biological processes. These probes often consist of a peptide backbone containing one or more SeM residues, a reporter molecule (e.g., a fluorophore), and sometimes a targeting moiety.

The selenium atom in these probes can serve multiple purposes. Its sensitivity to the local chemical environment makes it a useful spectroscopic reporter. For example, 77Se NMR spectroscopy can provide detailed information about the structure and dynamics of a protein at the site of the SeM probe.

Furthermore, the redox activity of the selenoether can be exploited in the design of probes for detecting reactive oxygen species (ROS). The oxidation of the selenoether to a selenoxide or selenone can lead to a change in the probe's properties, such as its fluorescence, providing a readout for oxidative stress.

Table 2: Examples of Selenomethionine-Containing Probes and Their Applications

| Probe Type | Reporter Group | Principle of Detection | Application |

| Fluorescent Probe | Fluorophore | Modulation of fluorescence upon SeM oxidation | Detection of reactive oxygen species (ROS) |

| NMR Probe | 77Se Isotope | Changes in 77Se chemical shift | Probing protein structure and dynamics |

| Redox-sensitive Probe | Quencher | Disruption of quenching upon redox reaction | Studying redox signaling pathways |

The synthesis of these probes typically involves the use of this compound in a standard solid-phase peptide synthesis workflow. The Boc protecting group allows for the stepwise assembly of the peptide chain, and the SeM residue can be incorporated at any desired position. Following peptide synthesis, the reporter group and any other necessary modifications can be attached to the peptide to complete the probe.

Fundamental Biochemical and Mechanistic Investigations Using Boc Dl Selenomethionine

Elucidation of Selenoprotein Biosynthesis Pathways in Model Organisms and Cell-Free Systems

The biosynthesis of selenoproteins, a unique class of proteins containing the 21st amino acid, selenocysteine (B57510) (Sec), is a complex process that has been a subject of intense research. Boc-DL-selenomethionine has served as a valuable tool in dissecting the intricate molecular machinery involved in this pathway. Its use in both in vivo model organisms and in vitro cell-free systems has provided critical insights into the translational incorporation of selenium into proteins.

Role of Selenomethionine (B1662878) in Translational Incorporation Mechanisms

Selenomethionine (SeMet) is an analog of methionine where the sulfur atom is replaced by selenium. nih.gov Unlike selenocysteine, which is incorporated into proteins via a specific UGA codon and a dedicated enzymatic machinery, selenomethionine is typically incorporated nonspecifically in place of methionine during protein synthesis. nih.gov This stochastic incorporation is facilitated by the cell's natural translational apparatus, which does not efficiently distinguish between methionine and selenomethionine. nih.gov

The use of this compound in research allows for controlled studies of this incorporation process. The Boc (tert-butyloxycarbonyl) protecting group facilitates its use in solid-phase peptide synthesis and other chemical biology techniques, providing a stable and readily available source of selenomethionine for in vitro translation systems. In cell-free protein synthesis systems, the concentration of selenomethionine can be precisely controlled, allowing researchers to study the efficiency and fidelity of its incorporation into nascent polypeptide chains. nih.govresearchgate.net Studies using E. coli-based cell-free systems have demonstrated that when methionine is omitted from the reaction mixture, selenomethionine can be incorporated with high efficiency, often exceeding 95% substitution. nih.govresearchgate.net This high level of incorporation is crucial for producing selenoprotein analogs for structural and functional studies.

| Organism/System | Experimental Approach | Key Finding |

| E. coli cell-free system | Protein synthesis with SeMet in Met-deficient media | >95% incorporation of SeMet in place of Met. nih.govresearchgate.net |

| Mammalian cell lines | SeMet supplementation in culture media | SeMet is nonspecifically incorporated into proteins. mdpi.com |

| Yeast (S. cerevisiae) | SeMet-resistant strains | Higher tolerance and incorporation of SeMet. |

Studies on Selenocysteine Synthase and Related Enzymes in Research Models

The biosynthesis of selenocysteine is a multi-step enzymatic process. A key enzyme in this pathway is selenocysteine synthase (SecS in eukaryotes and archaea, SelA in bacteria), which catalyzes the conversion of seryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec. plos.org This process requires an activated selenium donor, which is synthesized by selenophosphate synthetase (SPS). plos.org

While this compound is not a direct substrate for selenocysteine synthase, its metabolic conversion to selenide (B1212193) provides the necessary selenium source for selenophosphate synthesis. In various research models, including bacteria and eukaryotic cell cultures, the metabolic pathways that break down selenomethionine to release elemental selenium have been elucidated. This released selenium can then enter the selenocysteine biosynthesis pathway. By providing a stable and cell-permeable source of selenium, this compound allows researchers to trace the metabolic fate of selenium and study the activity of enzymes like selenocysteine synthase and selenophosphate synthetase under controlled conditions.

Enzymatic Transformations and Catalytic Studies Involving Selenomethionine and its Derivatives

The selenium atom in selenomethionine imparts unique chemical properties that influence its interaction with various enzymes. This compound has been instrumental in studying these enzymatic transformations and understanding the catalytic mechanisms of selenium-dependent enzymes.

Investigations into Enzymes Utilizing Selenomethionine as a Substrate or Product (e.g., Selenocysteine Lyase)

Several enzymes can recognize and process selenomethionine and its derivatives. For instance, studies have shown that selenomethionine can act as a substrate for glutamine transaminase, with kinetic parameters similar to those of methionine, suggesting a role for this enzyme in selenomethionine catabolism. nih.gov Methionine synthases can also convert L-selenohomocysteine, a metabolite of selenomethionine, back to selenomethionine, indicating an efficient recycling pathway. nih.gov

Selenocysteine lyase (SCLY) is another key enzyme in selenium metabolism. It specifically catalyzes the decomposition of selenocysteine into alanine and elemental selenium (selenide). mdpi.com While selenomethionine is not a direct substrate for SCLY, its metabolic conversion to selenocysteine provides the substrate for this enzyme. The use of labeled forms of selenomethionine, facilitated by precursors like this compound, allows researchers to follow the flow of selenium through these metabolic pathways and quantify the activity of enzymes like SCLY.

| Enzyme | Substrate(s) | Product(s) | Significance in Selenium Metabolism |

| Glutamine Transaminase | Selenomethionine, α-keto acid | α-keto-γ-(methylseleno)butyrate, Glutamate | Catabolism of selenomethionine. nih.gov |

| Methionine Synthase | L-Selenohomocysteine, N5-methyltetrahydrofolate | L-Selenomethionine, Tetrahydrofolate | Recycling of selenohomocysteine to selenomethionine. nih.gov |

| Selenocysteine Lyase | L-Selenocysteine | L-Alanine, Selenide (H2Se) | Release of elemental selenium for selenoprotein synthesis. mdpi.com |

Mechanistic Insights into Selenium-Dependent Enzyme Function in Research Contexts

The incorporation of selenocysteine into the active site of enzymes, such as glutathione (B108866) peroxidases and thioredoxin reductases, is critical for their catalytic function. nih.govmdpi.com The lower pKa and higher nucleophilicity of the selenol group of selenocysteine compared to the thiol group of cysteine make it a more potent catalyst in redox reactions. mdpi.com

While selenomethionine is not typically found in the active sites of these enzymes, studies using selenomethionine-containing protein analogs have provided valuable mechanistic insights. By replacing methionine residues with selenomethionine, researchers can introduce a spectroscopic probe (selenium) that can be monitored using techniques like X-ray crystallography and NMR spectroscopy. nih.gov This allows for the detailed characterization of protein structure and dynamics, providing clues about the catalytic mechanism of selenium-dependent enzymes. The use of this compound in the synthesis of such analogs ensures a high degree of incorporation and purity.

Exploration of Selenomethionine Metabolism in Non-Mammalian Biological Systems (e.g., Microorganisms, Plants)

The metabolism of selenium is diverse across different biological kingdoms. Microorganisms and plants play a crucial role in the global selenium cycle by converting inorganic selenium from the environment into organic forms like selenomethionine.

In many microorganisms, including bacteria and yeast, inorganic selenium (selenite and selenate) is taken up and assimilated through pathways that are analogous to sulfur metabolism. mdpi.comresearchgate.net These organisms can synthesize selenomethionine and incorporate it into their proteins. nih.gov For example, Saccharomyces cerevisiae has been shown to bioaccumulate selenium and convert it into selenomethionine and selenocysteine. researchgate.net

Plants can also absorb selenium from the soil and metabolize it into various organic compounds, with selenomethionine being one of the major forms. cabidigitallibrary.org The ability of certain plants to accumulate high levels of selenium has been extensively studied. The metabolic pathways in plants involve the reduction of selenate to selenite, followed by its incorporation into selenoamino acids. cabidigitallibrary.org The use of stable isotope-labeled this compound in plant and microbial studies can help to elucidate the precise metabolic routes and fluxes of selenium in these organisms.

| Organism Type | Selenium Uptake Form | Key Metabolic Products |

| Bacteria | Selenite, Selenate | Selenide, Selenocysteine, Selenomethionine mdpi.com |

| Yeast (S. cerevisiae) | Selenite, Selenate | Selenomethionine, Selenocysteine researchgate.net |

| Plants | Selenate, Selenite | Selenomethionine, Selenocysteine, Methyl-selenocysteine cabidigitallibrary.org |

Assimilation and Disassimilation Pathways in Model Systems

The metabolic fate of selenomethionine has been investigated in various model systems to understand how organisms process this selenium-containing amino acid. Upon entering the cell, L-selenomethionine largely follows the metabolic pathways of its sulfur analog, methionine. nih.gov

Assimilation: The primary assimilation pathway involves the direct, non-specific incorporation of L-selenomethionine into proteins in place of methionine during translation. wikipedia.org This substitution is possible because the cellular machinery, specifically the methionyl-tRNA synthetase, does not efficiently discriminate between methionine and selenomethionine due to their structural similarity. nih.gov This process allows for the creation of selenium-labeled proteins, which are invaluable for structural biology. nih.gov Studies in cultured mammalian cells, including Chang liver cells, mouse myoblasts, and human fibroblasts, show that selenomethionine is rapidly incorporated. nih.gov In these systems, a significant portion (approximately 90%) of the incorporated selenium remains as SeMet within the proteins. nih.gov

Disassimilation and Biotransformation: Disassimilation pathways involve the breakdown of selenomethionine and the utilization of its selenium component for the synthesis of other selenocompounds, most notably selenocysteine (Sec), the 21st proteinogenic amino acid. researchgate.net This conversion occurs via a "trans-selenation" pathway, which is analogous to the trans-sulfuration pathway that converts methionine to cysteine. researchgate.net

The key steps in this biotransformation are:

Conversion to S-adenosylselenomethionine: Selenomethionine is first converted to its S-adenosyl derivative (Se-adenosylmethionine or SAMe analog) by methionine adenosyltransferase. nih.gov

Transselenation: This activated form participates in subsequent reactions that eventually lead to the formation of selenocysteine.

Selenide Production: Selenocysteine can be lysed to produce selenide (H₂Se), which serves as the central selenium intermediate for the synthesis of all selenoproteins. researchgate.net Selenide is incorporated into a specific tRNA, tRNA[Ser]Sec, to form selenocysteinyl-tRNA[Ser]Sec, which is then used for the UGA codon-directed insertion of selenocysteine into growing polypeptide chains. researchgate.net

Studies using liquid chromatography coupled with inductively coupled plasma mass spectrometry have demonstrated these complex biotransformations in simulated food chains, highlighting that the metabolic processing of selenomethionine can be species- and even sex-specific. nih.gov

| Pathway | Description | Key Intermediates | End Product(s) |

| Assimilation | Direct substitution of methionine with selenomethionine during protein synthesis. | Selenomethionyl-tRNA | SeMet-containing proteins |

| Disassimilation | Metabolic breakdown of selenomethionine to utilize the selenium atom. | S-adenosylselenomethionine, Selenocysteine | Selenide, Selenoproteins (containing Selenocysteine) |

Role in Fundamental Cellular Processes (e.g., Redox Homeostasis)

The incorporation of selenium, facilitated by precursors like this compound, is vital for maintaining cellular redox homeostasis. jst.go.jp Selenium exerts its primary biological functions through its presence in selenoproteins, most of which act as oxidoreductases. nih.gov

The central role of selenomethionine in redox balance is twofold:

As a Precursor to Selenocysteine: The most significant contribution of SeMet to redox homeostasis is its role as a selenium source for the synthesis of selenocysteine (Sec). mdpi.com Sec is the key catalytic residue in the active site of major antioxidant enzymes. jst.go.jp These enzymes are critical for neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.gov

Direct Antioxidant Activity: Selenomethionine itself possesses antioxidant properties, arising from its ability to scavenge and deplete ROS. wikipedia.orgnih.gov It also contributes to the formation and recycling of glutathione, a crucial endogenous antioxidant. nih.gov

Key selenoproteins involved in redox homeostasis that depend on a selenium source include:

Glutathione Peroxidases (GPxs): This family of enzymes catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, using glutathione as a reducing agent. nih.gov This action is fundamental in preventing lipid peroxidation and protecting cellular membranes.

Thioredoxin Reductases (TrxRs): These enzymes reduce oxidized thioredoxin and are central to the thioredoxin system, which regulates the redox state of numerous proteins and signaling pathways. nih.gov

Studies in porcine intestinal epithelial (IPEC-J2) cells have shown that DL-selenomethionine can alleviate oxidative stress by activating the Nrf2/Keap1 signaling pathway, which upregulates the expression of antioxidant enzymes. mdpi.com This demonstrates the direct involvement of selenomethionine in modulating cellular defense mechanisms against oxidative challenges. mdpi.com

| Selenoprotein Family | Catalytic Function | Role in Redox Homeostasis |

| Glutathione Peroxidases (GPxs) | Reduce H₂O₂ and lipid hydroperoxides | Prevents oxidative damage to lipids, proteins, and DNA |

| Thioredoxin Reductases (TrxRs) | Reduce oxidized thioredoxin and other substrates | Maintains cellular redox state, regulates signaling pathways |

| Selenoprotein R (MsrB1) | Reduces methionine-R-sulfoxide | Repairs oxidized proteins, restoring their function |

Studies on Protein Folding and Stability Modulated by Selenomethionine Incorporation

The substitution of methionine with selenomethionine can subtly influence the structure, folding, and stability of proteins. wikipedia.org Because selenium has a larger atomic radius and is more polarizable than sulfur, its incorporation can alter local conformational preferences and interactions within the protein structure. nih.gov

Systematic studies on phage T4 lysozyme, which contains both buried and surface-exposed methionine residues, have provided detailed insights into these effects. nih.gov When the two fully buried methionine residues in wild-type lysozyme were replaced with selenomethionine, the protein exhibited a slight increase in stability. nih.gov However, as more methionine residues were progressively substituted in engineered variants of the protein, a general loss of stability was observed. nih.gov This destabilization was increasingly counteracted in the selenomethionine-containing versions, ultimately leading to a significant differential increase in the melting temperature (Tm) of about 7°C for a variant with 14 substitutions. nih.gov This stabilization corresponds to approximately 0.25 kcal/mol per substitution, a value that aligns with the difference in the solvent transfer free energy between selenomethionine and methionine. nih.gov

| Protein Variant | Number of Met/SeMet Residues | Change in Stability upon SeMet Substitution | Reference |

| Wild-Type T4 Lysozyme | 2 (buried) | Slight increase | nih.gov |

| Engineered T4 Lysozyme | 14 | Progressive increase, up to ~7°C in Tm | nih.gov |

Investigation of Protein-Protein and Protein-Ligand Interactions through Selenomethionine Labeling

Selenomethionine labeling has become a cornerstone technique in structural biology, particularly for determining the three-dimensional structures of proteins and their complexes using X-ray crystallography. wikipedia.orgnih.gov This method is indispensable for visualizing and understanding protein-protein and protein-ligand interactions at an atomic level.

The primary application of SeMet labeling is in solving the "phase problem" in X-ray crystallography through Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) phasing. vanderbilt.edubbk.ac.uk The selenium atom, being significantly heavier than the atoms typically found in proteins (C, H, N, O, S), scatters X-rays anomalously. bbk.ac.uk This anomalous signal provides the necessary phase information to calculate an electron density map and determine the protein structure. nih.gov

The process involves expressing a recombinant protein in a host organism (like E. coli, yeast, or mammalian cells) that is grown in a medium where methionine is replaced with selenomethionine. nih.govucsf.edunih.gov The resulting SeMet-labeled protein is ideally identical in structure and function to the native protein, making the determined structure a reliable representation of the biological molecule. bbk.ac.uk

By elucidating the high-resolution structures of proteins and their complexes, SeMet labeling enables researchers to:

Map Interaction Interfaces: Identify the specific amino acid residues involved in contacts between two or more proteins.

Characterize Ligand Binding Pockets: Visualize how small molecules, drugs, or substrates bind to a protein's active or allosteric sites.

Understand Conformational Changes: Determine how a protein's structure changes upon binding to another protein or a ligand, providing insights into the mechanism of action.

This technique has been instrumental in determining the structures of a vast number of proteins, revolutionizing our understanding of molecular recognition, signal transduction, and enzyme catalysis. nih.gov

| Application | Technique | Information Gained |

| Structure Determination | X-ray Crystallography (MAD/SAD Phasing) | 3D atomic coordinates of proteins and complexes. |

| Protein-Protein Interaction | Analysis of crystal structures of protein complexes | Identification of binding surfaces, key residues, and interaction networks. |

| Protein-Ligand Interaction | Analysis of crystal structures of protein-ligand complexes | Characterization of binding site geometry, mode of binding, and induced conformational changes. |

Analytical Methodologies and Characterization Techniques Applied to Boc Dl Selenomethionine Research

Mass Spectrometry (MS) for Identification and Quantitative Analysis in Research Contexts

Isotope Ratio Mass Spectrometry for Tracer Studies in Research

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used in tracer studies to measure the relative abundance of isotopes in a sample. In the context of Boc-DL-selenomethionine research, stable isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H) can be incorporated into the molecule. nih.govnih.gov These labeled compounds can then be used as tracers to follow the metabolic fate of this compound in biological systems.

The principle behind this technique is the introduction of an isotopically enriched compound into a system and the subsequent measurement of the isotopic enrichment in various metabolites. nih.gov This allows researchers to trace the pathways of absorption, distribution, metabolism, and excretion of the compound with high precision. While direct studies on this compound using IRMS are not extensively documented, the methodology is widely applied in protein and amino acid metabolism research. nih.gov For instance, the use of stable isotope tracers is a cornerstone in measuring protein turnover and amino acid kinetics. nih.gov

A typical workflow for a tracer study involving a stable isotope-labeled compound like this compound would involve:

Synthesis of the isotopically labeled this compound.

Introduction of the tracer into the research model.

Collection of biological samples (e.g., plasma, tissues) at various time points.

Sample preparation to isolate the compound of interest and its metabolites.

Analysis by IRMS to determine the isotopic enrichment.

This approach provides quantitative data on the metabolic flux of the compound, offering insights into its biochemical transformations.

Spectroscopic Characterization Methods for this compound and its Conjugates

Spectroscopic techniques are indispensable for the characterization of this compound and its derivatives, providing detailed information about their structure, vibrational modes, and conformation.

Advanced NMR Spectroscopy (e.g., ⁷⁷Se NMR) for Structural Elucidation of Research Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation in chemistry. For selenium-containing compounds like this compound, ⁷⁷Se NMR is particularly valuable. The ⁷⁷Se isotope has a nuclear spin of ½ and a natural abundance of 7.6%, making it amenable to NMR studies. udel.eduudel.edu

The chemical shift of ⁷⁷Se is highly sensitive to its local electronic environment, spanning a range of over 2000 ppm. nih.gov This sensitivity allows researchers to probe the subtle structural and electronic changes around the selenium atom. In the context of research products derived from this compound, such as selenopeptides or selenoproteins, ⁷⁷Se NMR can provide critical information on:

The oxidation state of the selenium atom.

The nature of the atoms bonded to selenium.

The three-dimensional structure around the selenium center. nih.gov

Researchers have utilized ⁷⁷Se NMR to study selenomethionine (B1662878) incorporated into proteins. nih.govnih.gov By systematically placing selenomethionine at different locations within a protein, it is possible to build a library of ⁷⁷Se NMR data that correlates the chemical shift and relaxation times with the local protein environment. nih.gov

Table 1: Illustrative ⁷⁷Se NMR Data for Selenomethionine in Different Chemical Environments

| Chemical Environment of Selenomethionine | Exemplary ⁷⁷Se Chemical Shift (ppm) | Information Gained |

| Exposed to solvent on protein surface | ~250 | High solvent accessibility |

| Buried within a hydrophobic protein core | ~350 | Shielded from solvent, specific intramolecular interactions |

| Oxidized to selenoxide | ~850 | Change in oxidation state |

| Coordinated to a metal ion | Varies significantly | Insight into metal binding sites |

Note: The chemical shift values are illustrative and can vary depending on the specific molecular context.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis in Research Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are used to identify functional groups and to study the structural characteristics of this compound and its derivatives. nih.gov

In FTIR spectroscopy, the absorption of infrared radiation by the molecule is measured, revealing the presence of specific chemical bonds. For a compound like this compound, characteristic absorption bands for the Boc-protecting group (C=O stretching), the amino acid backbone (N-H bending, C=O stretching of the carboxylic acid), and the C-Se bond can be identified.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FTIR. It is particularly sensitive to non-polar bonds and can provide information about the selenium environment. For instance, the C-Se stretching vibration in selenomethionine can be observed in the Raman spectrum. researchgate.net In studies of selenium nanoparticles, a strong Raman band around 250 cm⁻¹ is characteristic of amorphous elemental selenium. nih.gov

The combination of FTIR and Raman spectroscopy can be used to:

Confirm the identity and purity of synthesized this compound.

Study the interaction of this compound with other molecules, such as its incorporation into a peptide chain. imrpress.com

Analyze the structural changes in selenoproteins or selenopeptides upon folding or binding to a substrate.

Circular Dichroism (CD) Spectroscopy for Conformation Studies of Selenoproteins/Peptides

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of chiral molecules, particularly peptides and proteins. units.itamericanpeptidesociety.org It measures the differential absorption of left and right circularly polarized light. Since the incorporation of selenomethionine in place of methionine generally has a minimal effect on protein structure, CD spectroscopy is a valuable tool for assessing the conformation of selenoproteins and selenopeptides derived from this compound. wikipedia.org

The far-UV CD spectrum (190-250 nm) is sensitive to the peptide backbone conformation and can be used to estimate the content of secondary structural elements such as α-helices, β-sheets, and random coils. americanpeptidesociety.org

Table 2: Characteristic Far-UV CD Spectral Features for Different Secondary Structures

| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Minima (nm) |

| α-helix | ~192 | ~208, ~222 |

| β-sheet | ~195-200 | ~215-220 |

| Random coil | ~212 | ~198 |

Source: Adapted from multiple sources. americanpeptidesociety.org

The near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acids and disulfide bonds, providing information about the tertiary structure. units.it While selenomethionine itself is not aromatic, its presence can influence the local environment of other aromatic residues, which could be reflected in the near-UV CD spectrum. It is important to note that the selenium atom in selenomethionine can contribute to the CD spectrum in the amide region, which may require correction for accurate secondary structure analysis. nih.gov

Radiotracer Techniques (e.g., ⁷⁵Se) for Metabolic Tracking in Research Models (Non-Clinical)

Radiotracer techniques offer exceptional sensitivity for tracking the metabolic fate of compounds in biological systems. The use of the gamma-emitting radioisotope ⁷⁵Se allows for the non-invasive tracking of selenomethionine in research models. nih.gov

In these studies, this compound would be synthesized with ⁷⁵Se. After administration to an animal model, the distribution and transformation of the radiolabeled compound can be monitored over time by measuring the radioactivity in various tissues and biological fluids. nih.gov

Key research applications of ⁷⁵Se-labeled selenomethionine include:

Pharmacokinetic studies: Determining the rates of absorption, distribution, metabolism, and excretion.

Metabolic pathway analysis: Identifying the metabolic products of selenomethionine and understanding its incorporation into selenoproteins. nih.gov

Whole-body autoradiography: Visualizing the distribution of the radiotracer throughout the entire animal body.

Studies have shown that ⁷⁵Se from various selenium compounds, including selenomethionine, is rapidly metabolized and incorporated into major selenoproteins in different tissues. nih.gov This highlights the utility of ⁷⁵Se as a tracer to understand the complex metabolism of selenium.

Development of Novel Biosensors and Analytical Probes Incorporating Selenomethionine

The unique properties of selenium make selenomethionine an attractive component for the development of novel biosensors and analytical probes. For instance, the selenium atom can interact strongly with gold surfaces, forming self-assembled monolayers (SAMs). This property has been exploited to create modified gold electrodes for the electrochemical detection of selenomethionine. mdpi.com

The development of such sensors often involves the following principles:

Electrochemical Sensing: The oxidation or reduction of the selenium moiety at an electrode surface can be used as a basis for detection. Thiol-modified gold electrodes have been shown to enhance the electrochemical oxidation of L-selenomethionine, leading to sensitive detection methods. mdpi.com

Fluorescent Probes: While not specific to this compound, the development of fluorescent probes for reactive selenium species is an active area of research. These probes can be used to visualize and quantify selenium-containing compounds in biological systems.

Whole-cell biosensors: Biosensors based on regulatory proteins that respond to metabolites of the methionine pathway have been developed. For example, a biosensor for L-homocysteine has been designed to report on the efficiency of S-adenosyl-L-methionine-dependent methyl transfer reactions. nih.gov Such systems could potentially be adapted to study the metabolism of selenomethionine.

The ability of selenomethionine to replace methionine in proteins also opens up possibilities for designing protein-based biosensors where the selenium atom acts as a specific probe or recognition element.

Future Directions and Emerging Research Frontiers for Boc Dl Selenomethionine

Development of Next-Generation Synthetic Strategies for Selenomethionine (B1662878) Analogues and Derivatives

The future of selenomethionine research is intrinsically linked to the innovation of synthetic strategies that are not only efficient and high-yielding but also allow for the precise introduction of diverse functionalities. Current research is moving beyond traditional methods, which can be harsh and less efficient, towards more sophisticated and scalable approaches.

A significant advancement lies in the development of protection-free synthetic routes. For instance, a facile, large-scale synthesis of Se-alkyl Se-adenosyl-L-selenomethionine (SeAM) analogues has been developed, mirroring the efficiency of the biosynthesis of S-adenosyl-l-methionine (SAM). rsna.orgnih.gov This strategy starts from inexpensive and readily available precursors like L-methionine and adenosine, avoiding harsh conditions such as the use of reactive metals in liquid ammonia. rsna.orgnih.gov Such methods are crucial for producing a variety of SeAM analogues that can serve as chemical reporters for methyltransferases. nih.gov

Chemoenzymatic strategies are also gaining prominence, offering a powerful alternative to purely chemical synthesis. cambridge.org These methods leverage the specificity of enzymes, such as methionine adenosyltransferases, to produce differentially S/Se-alkylated AdoMet surrogates. cambridge.org This approach can circumvent the inherent instability of S-adenosyl-l-methionine analogues and often eliminates the need for tedious purification steps. cambridge.orgresearchgate.net The synthesis of both S- and Se-methionine analogues is often pursued in parallel to compare their relative stability and reactivity, as Se-SAM is considered a better alkyl donor in methyltransferase-catalyzed reactions due to the longer and weaker Se-C bond. researchgate.net

Furthermore, novel chemical methods are being explored for the synthesis of selenomethionine itself and its derivatives. One such method involves a four-step process starting from selenium powder, alkali, and hydrazine (B178648) hydrate (B1144303) to produce DL-selenomethionine with high yield and under mild reaction conditions, making it suitable for industrial-scale production. nih.gov The development of methods for producing isotopically labeled selenomethionine, such as with ⁸²Se and deuterium, is also crucial for detailed mechanistic and analytical studies. nih.gov